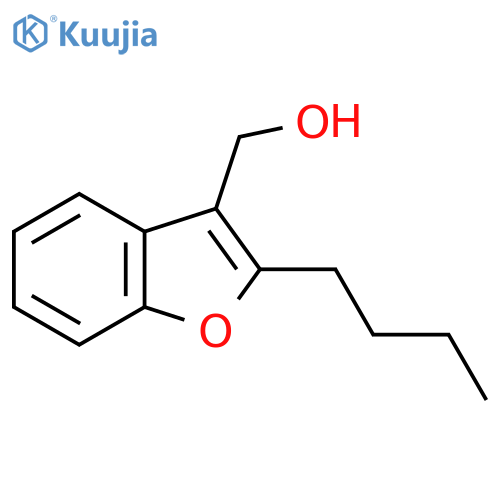

Cas no 926237-40-3 ((2-Butyl-1-benzofuran-3-yl)methanol)

(2-Butyl-1-benzofuran-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-butyl-1-benzofuran-3-yl)methanol

- (2-butylbenzofuran-3-yl)methanol

- NE42489

- Z228585358

- (2-Butyl-1-benzofuran-3-yl)methanol

-

- インチ: 1S/C13H16O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8,14H,2-3,7,9H2,1H3

- InChIKey: DSNPAXCUVKODCP-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2C(CO)=C1CCCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 193

- トポロジー分子極性表面積: 33.4

- 疎水性パラメータ計算基準値(XlogP): 3.2

(2-Butyl-1-benzofuran-3-yl)methanol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2-Butyl-1-benzofuran-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-42447-0.5g |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 0.5g |

$353.0 | 2023-02-10 | |

| Enamine | EN300-42447-0.25g |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 0.25g |

$188.0 | 2023-02-10 | |

| Enamine | EN300-42447-5.0g |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 5.0g |

$1364.0 | 2023-02-10 | |

| Enamine | EN300-42447-0.05g |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 0.05g |

$88.0 | 2023-02-10 | |

| Aaron | AR019VET-5g |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 5g |

$1901.00 | 2024-07-18 | |

| Aaron | AR019VET-50mg |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 50mg |

$146.00 | 2025-02-10 | |

| Aaron | AR019VET-2.5g |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 2.5g |

$1295.00 | 2024-07-18 | |

| 1PlusChem | 1P019V6H-1g |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 1g |

$637.00 | 2025-03-04 | |

| 1PlusChem | 1P019V6H-2.5g |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 2.5g |

$1203.00 | 2024-04-20 | |

| A2B Chem LLC | AV39129-50mg |

(2-butyl-1-benzofuran-3-yl)methanol |

926237-40-3 | 95% | 50mg |

$128.00 | 2024-07-18 |

(2-Butyl-1-benzofuran-3-yl)methanol 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

(2-Butyl-1-benzofuran-3-yl)methanolに関する追加情報

Comprehensive Overview of (2-Butyl-1-benzofuran-3-yl)methanol (CAS No. 926237-40-3): Properties, Applications, and Industry Insights

(2-Butyl-1-benzofuran-3-yl)methanol, identified by its CAS number 926237-40-3, is a specialized organic compound gaining attention in pharmaceutical and material science research. This benzofuran derivative features a unique molecular structure combining a butyl-substituted benzofuran core with a hydroxymethyl functional group, making it a versatile intermediate for synthetic applications. Researchers are increasingly exploring its potential due to the growing demand for heterocyclic building blocks in drug discovery and functional materials development.

The compound's structural characteristics contribute to its wide-ranging physicochemical properties. With a molecular formula of C13H16O2 and molecular weight of 204.26 g/mol, (2-Butyl-1-benzofuran-3-yl)methanol exhibits moderate polarity, influencing its solubility profile in various organic solvents. Recent studies highlight its potential as a precursor for bioactive molecule synthesis, particularly in developing compounds with potential therapeutic effects. The benzofuran scaffold, present in this molecule, is recognized for its prevalence in numerous natural products and pharmaceuticals, driving interest in its structure-activity relationships.

Current research trends emphasize the importance of sustainable synthetic methods for compounds like 926237-40-3. Environmental concerns have led to increased demand for green chemistry approaches in producing such intermediates. Many laboratories now focus on optimizing synthetic routes to minimize waste and energy consumption while maintaining high yields. This aligns with the pharmaceutical industry's broader shift toward eco-friendly manufacturing practices, making (2-Butyl-1-benzofuran-3-yl)methanol a relevant case study in process chemistry innovation.

Analytical characterization of CAS 926237-40-3 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise identification and quality control, which are critical for research and industrial applications. The compound's stability under various conditions has been investigated, with findings suggesting optimal storage conditions to maintain its integrity over time. Such detailed characterization supports its reliable use in multi-step synthetic pathways where consistency is paramount.

Emerging applications for (2-Butyl-1-benzofuran-3-yl)methanol extend beyond traditional pharmaceutical uses. Material scientists are examining its potential in organic electronic materials, leveraging the benzofuran core's electron-rich properties. This aligns with growing interest in small-molecule semiconductors for flexible electronics and energy storage devices. Additionally, its derivatives show promise in fluorescence-based sensors, contributing to advancements in chemical detection technologies.

The global market for specialty chemical intermediates like 926237-40-3 continues to expand, driven by increasing R&D investment across multiple industries. Suppliers and manufacturers are responding to this demand by improving production scalability while maintaining strict quality standards. Recent patent literature reveals growing intellectual property activity surrounding benzofuran derivatives, indicating their commercial potential. Researchers frequently search for information on bulk availability, custom synthesis options, and technical specifications of this compound, reflecting its practical importance in various scientific endeavors.

Safety considerations for handling (2-Butyl-1-benzofuran-3-yl)methanol follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during manipulation. Material safety data sheets provide detailed guidance on storage, handling, and disposal procedures to ensure workplace safety. These precautions align with the chemical industry's increasing emphasis on responsible research practices and regulatory compliance.

Future research directions for CAS 926237-40-3 may explore its potential in catalysis and asymmetric synthesis, building upon recent advances in organocatalysis. The compound's structural features suggest possible applications in designing chiral auxiliaries or ligands for metal complexes. Additionally, computational chemistry approaches are being employed to predict its reactivity patterns and potential derivatives, accelerating discovery processes in medicinal chemistry programs.

For researchers seeking practical information, solubility data and spectroscopic references for (2-Butyl-1-benzofuran-3-yl)methanol are increasingly available in scientific literature. Many laboratories share characterization data to facilitate reproducibility and collaborative research. The compound's melting point, boiling point, and spectral fingerprints serve as important quality indicators during synthetic workflows. This transparency in data sharing supports the scientific community's growing emphasis on open science principles.

In conclusion, 926237-40-3 represents an important building block in modern organic synthesis with diverse potential applications. Its unique benzofuran methanol structure offers multiple sites for chemical modification, making it valuable for creating novel molecular architectures. As research continues to uncover new uses for this compound, its role in advancing both pharmaceutical and material sciences is likely to expand, supported by ongoing innovations in synthetic methodology and analytical characterization techniques.

926237-40-3 ((2-Butyl-1-benzofuran-3-yl)methanol) 関連製品

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 2171711-66-1(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid)

- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))

- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)

- 35773-43-4(Disperse Yellow 232)

- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)

- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)

- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)